7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one
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Overview
Description
7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. This compound features a quinazolinone core substituted with a fluorine atom at the 7th position, a methyl group at the 2nd position, and a pyrazin-2-ylpiperidin-4-ylmethyl group at the 3rd position. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one typically involves multi-step organic reactions:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination at the 7th position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkylation at the 3rd Position:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch processes or continuous flow reactors may be used to enhance reaction efficiency and control.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced forms of the quinazolinone core.
Substitution Products: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, 7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential pharmacological properties. Quinazolinones are known for their antimicrobial, anti-inflammatory, and anticancer activities. Research is ongoing to explore these activities in the context of this specific compound.
Medicine
In medicine, derivatives of quinazolinones are investigated for their therapeutic potential. This compound may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests potential interactions with kinase enzymes and DNA.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-3-(4-morpholinylmethyl)quinazolin-4-one.
Fluorinated Quinazolinones: Compounds such as 7-fluoro-2-methylquinazolin-4-one.
Piperidine-Substituted Quinazolinones: Compounds like 3-(4-piperidinylmethyl)quinazolin-4-one.
Uniqueness
7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one is unique due to the combination of its fluorine substitution, pyrazin-2-ylpiperidin-4-ylmethyl group, and quinazolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-13-23-17-10-15(20)2-3-16(17)19(26)25(13)12-14-4-8-24(9-5-14)18-11-21-6-7-22-18/h2-3,6-7,10-11,14H,4-5,8-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXJRMWUMKVCTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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